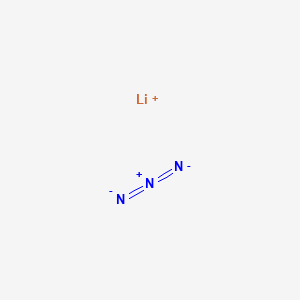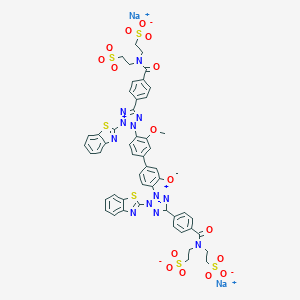
Melengestrol
Descripción general
Descripción
Melengestrol: es una progestina esteroidea que pertenece al grupo de la 17α-hidroxiprogesterona. Es conocido por sus propiedades antineoplásicas, aunque nunca se comercializó para uso humano. Un derivado acilado, el acetato de this compound, se utiliza comúnmente como promotor del crecimiento en animales .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de melengestrol implica varios pasos que comienzan con la diosgenina. El intermedio clave es el acetato de 6-metil-16-dehidropregnenolona. La ruta sintética incluye los siguientes pasos :
Conversión de la diosgenina a 3-toluensulfonato: Esto implica la solvólisis del derivado de alcohol homoalílico para dar el 3,5-cicloesteroide.
Oxidación: El producto se oxida utilizando clorocromato de piridinio para formar una cetona.
Reacción con yoduro de metilmagnesio: Este paso produce dos carbinoles isoméricos, con el α-isómero predominante.
Solvólisis en presencia de ácido acético: Esto revierte la transformación ciclopropilcarbinil para dar acetato homoalílico.
Eliminación de la cadena lateral sapogenina: Esto conduce al producto deseado, acetato de 6-metil-16-dehidropregnenolona.
Métodos de producción industrial: La producción industrial del acetato de this compound implica el uso de 3 beta-hidroxil-16 beta-metil-16 alfa, 17 alfa-epoxi pregna-5-eno-20-ona como iniciador .
Análisis De Reacciones Químicas
Tipos de reacciones: El melengestrol experimenta diversas reacciones químicas, incluyendo:
Sustitución: La sustitución en la posición 16 conduce a una mayor potenciación de la actividad progestacional.
Reactivos y condiciones comunes:
Clorocromato de piridinio: Utilizado para la oxidación.
Yoduro de metilmagnesio: Utilizado para la formación de carbinoles.
Ácido acético: Utilizado en reacciones de solvólisis.
Principales productos formados:
Cetonas: Formadas durante las reacciones de oxidación.
Carbinoles: Formadas durante las reacciones con yoduro de metilmagnesio.
Aplicaciones Científicas De Investigación
El melengestrol tiene varias aplicaciones de investigación científica, incluyendo:
Reproducción animal: Se utiliza como promotor del crecimiento y para la sincronización del estro en el ganado.
Toxicología ambiental: Se estudió su toxicidad para los invertebrados bentónicos.
Investigación farmacéutica: Se investigaron sus posibles propiedades antineoplásicas.
Mecanismo De Acción
El melengestrol ejerce sus efectos actuando como una progestina. Suprime la secreción de la hormona liberadora de gonadotropina, la hormona luteinizante y la hormona folículoestimulante por la glándula pituitaria. Esta supresión altera el ciclo menstrual para suprimir la ovulación .
Comparación Con Compuestos Similares
Compuestos similares:
Medrogestone: Otra progestina esteroidea con propiedades similares.
Acetato de megestrol: Una progestina sintética con efectos fisiológicos similares a la progesterona natural.
Singularidad: El melengestrol es único debido a su uso específico en la reproducción animal y su potente actividad progestacional. Su derivado acilado, el acetato de this compound, se utiliza ampliamente como promotor del crecimiento en animales .
Propiedades
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-6,10,13-trimethyl-16-methylidene-1,2,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O3/c1-13-10-17-18(21(4)8-6-16(25)12-19(13)21)7-9-22(5)20(17)11-14(2)23(22,26)15(3)24/h10,12,17-18,20,26H,2,6-9,11H2,1,3-5H3/t17-,18+,20+,21-,22+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHAOBQKCCIRLO-IBVJIVQJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CCC3(C2CC(=C)C3(C(=O)C)O)C)C4(C1=CC(=O)CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC(=C)[C@@]3(C(=O)C)O)C)[C@@]4(C1=CC(=O)CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00204869 | |
| Record name | Melengestrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00204869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5633-18-1 | |
| Record name | Melengestrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5633-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Melengestrol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005633181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Melengestrol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11529 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Melengestrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00204869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Melengestrol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.613 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MELENGESTROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BX98J4T6JU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Methoxy-1,2,4,9-tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane]](/img/structure/B123344.png)









